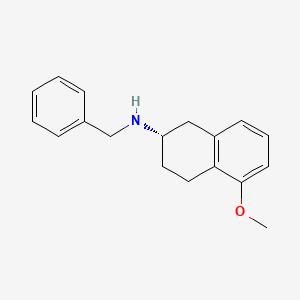

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

描述

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and a tetrahydronaphthalene backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the amine group on the tetrahydronaphthalene backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs.

化学反应分析

Types of Reactions

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Benzyl halides, methyl iodide (CH3I)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Neuropharmacological Research

One of the primary applications of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is in the study of neuropharmacology. The compound exhibits a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This property positions it as a potent hallucinogen capable of inducing significant alterations in perception and mood .

Key Findings:

- Psychoactive Effects : The compound can produce intense euphoria and visual hallucinations due to its interaction with serotonin receptors .

- Research Focus : It is primarily utilized to investigate the effects of serotonin agonists on brain function and behavior .

Potential Therapeutic Applications

Despite its classification as a hallucinogen with no approved medical use, there is ongoing research into the therapeutic potential of this compound.

Possible Benefits:

- Mental Health Disorders : Studies suggest that the compound may have applications in treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD) by stimulating serotonin receptors .

- Mood Regulation : The ability to modulate serotonin levels may lead to improvements in mood and emotional regulation .

Forensic Toxicology

In forensic science, this compound is used to detect hallucinogens in biological samples. Its psychoactive properties necessitate its inclusion in toxicological screenings to assess substance use and potential impairment .

Safety and Side Effects

The compound's potent psychoactive effects are accompanied by significant risks. It can lead to adverse reactions such as anxiety, paranoia, and psychosis. Long-term use raises concerns about serotonin syndrome—a serious condition resulting from excessive serotonin levels in the brain .

作用机制

The mechanism of action of (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

(2S)-N-benzyl-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a quinoline backbone instead of a naphthalene backbone.

Uniqueness

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific combination of functional groups and its tetrahydronaphthalene backbone, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

生物活性

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydro-2-naphthalenamine

- Molecular Formula : C₁₈H₂₁NO

- Molecular Weight : 281.37 g/mol

- InChI Key : OZFLGQHJVWSALN-INIZCTEOSA-N

This compound exhibits a solid physical form and a purity level of 95% as noted in commercial sources .

Antiproliferative Effects

Research indicates that compounds related to tetrahydronaphthalene derivatives demonstrate notable antiproliferative activity against various cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have shown selective activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. Notably, the IC₅₀ values for these compounds ranged from 1.2 to 5.3 μM, indicating potent inhibition of cell growth .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| 10 | MCF-7 | 3.1 | Antiproliferative via apoptosis |

| 11 | MDA-MB-468 | 1.2 | Induces apoptosis |

| (2S) | Various | <10 | HDAC inhibition |

The biological activity of this compound may be attributed to multiple mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Compounds in this class have been linked to HDAC inhibition, which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis .

- Sigma Receptor Agonism : Activation of sigma receptors has been associated with antiproliferative effects in tumor cells. These receptors modulate cellular processes such as apoptosis and cell proliferation .

- Oxidative Stress Modulation : Some studies suggest that these compounds can enhance antioxidative activity, thereby protecting cells from oxidative damage that can lead to cancer progression .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological efficacy of this compound:

- Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like gefitinib .

- Apoptosis Induction : Flow cytometric analysis demonstrated that certain derivatives significantly increased apoptosis rates in cancer cells when compared to controls. For example, compound 2f showed a 37.1% induction rate compared to gefitinib's 21.1% .

- Antioxidant Activity : The antioxidative capacity was measured using spectroscopic methods, revealing that some compounds exhibited superior activity compared to standard antioxidants like BHT .

属性

IUPAC Name |

(2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFLGQHJVWSALN-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H](C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58349-23-8 | |

| Record name | (2S)-N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。